Crotocin

描述

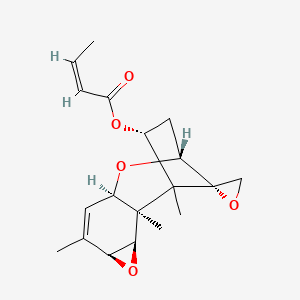

structure

Structure

2D Structure

3D Structure

属性

CAS 编号 |

21284-11-7 |

|---|---|

分子式 |

C19H24O5 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

[(2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate |

InChI |

InChI=1S/C19H24O5/c1-5-6-14(20)23-12-8-13-19(9-21-19)18(12,4)17(3)11(22-13)7-10(2)15-16(17)24-15/h5-7,11-13,15-16H,8-9H2,1-4H3/b6-5-/t11-,12-,13-,15+,16+,17-,18?,19+/m1/s1 |

InChI 键 |

LAQCZBYXNRANFU-PMKNNYEISA-N |

手性 SMILES |

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3(C1([C@@]4([C@H](O2)C=C([C@H]5[C@@H]4O5)C)C)C)CO3 |

规范 SMILES |

CC=CC(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3 |

同义词 |

crotocin |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of Crotocin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotocin is a sesquiterpenoid mycotoxin belonging to the trichothecene family, a large group of chemically related fungal metabolites.[1][2] Produced by various fungal species, including those from the genus Cephalosporium, this compound is distinguished as a Type C trichothecene due to the presence of a characteristic epoxide ring at the C-7 and C-8 positions of its molecular structure.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers in mycology, toxicology, and drug development.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique tetracyclic scirpene nucleus, which is characteristic of all trichothecenes. Its specific classification as a Type C trichothecene is due to an additional epoxide group bridging carbons 7 and 8.[3][4][5]

Structural Details

A summary of the key structural identifiers for this compound is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₉H₂₄O₅ |

| IUPAC Name | [(2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.0²,⁸.0³,⁵]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate |

| CAS Number | 21284-11-7 |

| SMILES String | C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3(C1([C@@]4(--INVALID-LINK--C=C([C@H]5[C@@H]4O5)C)C)C)CO3 |

Data sourced from PubChem.[2]

Physicochemical Data

The known physicochemical properties of this compound are summarized in Table 2. This data is crucial for understanding its solubility, stability, and potential for analytical detection and quantification.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 332.4 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 332.16237386 Da |

| Monoisotopic Mass | 332.16237386 Da |

| Topological Polar Surface Area | 60.6 Ų |

| Heavy Atom Count | 24 |

| Complexity | 683 |

Data sourced from PubChem.[2]

Biological Activity and Mechanism of Action

The biological activity of trichothecenes, including this compound, is largely attributed to the 12,13-epoxy ring, which is essential for their ability to inhibit protein synthesis.[1][5]

Inhibition of Protein Synthesis

A study on "crotins" (distinct from this compound) demonstrated inhibition of the binding of elongation factor 2 to ribosomes, leading to a block in translocation during protein synthesis.[9][10] This provides a potential model for the more specific investigation of this compound's interaction with the ribosomal machinery.

Antifungal and Cytotoxic Potential

While specific minimum inhibitory concentration (MIC) and IC50 values for this compound are not extensively documented in the readily available literature, related trichothecenes exhibit significant antifungal and cytotoxic activities. For instance, trichothecin, a structurally similar mycotoxin, has shown potent antimalarial and cytotoxic effects.[11] The evaluation of this compound's bioactivity against various fungal strains and cancer cell lines is a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and analysis of this compound are essential for its further study.

Isolation and Purification

This compound can be isolated from fungal cultures, such as Acremonium crotocinigenum.[11] A general workflow for the isolation and purification of trichothecenes from fungal cultures is outlined below.

Protocol for Fungal Culture and Extraction:

-

Cultivation: Grow the this compound-producing fungal strain (e.g., Acremonium crotocinigenum) in a suitable liquid or solid medium under optimal conditions for mycotoxin production.

-

Extraction: After a sufficient incubation period, extract the fungal biomass and/or culture filtrate with an appropriate organic solvent, such as ethyl acetate.[12]

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

Protocol for Chromatographic Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using preparative HPLC with a suitable column and mobile phase.[12][13]

Analytical Methods

Accurate detection and quantification of this compound are critical for research and safety assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

HPLC-MS/MS Method Parameters (General Guidance):

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[13][14]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed for the detection of trichothecenes. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[13][14]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis:

The definitive structural elucidation of isolated this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[15][16]

Signaling Pathways

The immunotoxic effects of trichothecenes are known to involve the modulation of various signaling pathways, often leading to a "ribotoxic stress response."[8] This response can activate mitogen-activated protein kinases (MAPKs) such as JNK and p38.[8][17] While specific studies on this compound's impact on signaling pathways are limited, it is plausible that it shares mechanisms with other trichothecenes.

Further research is needed to delineate the specific signaling cascades modulated by this compound and to identify potential therapeutic targets.

Conclusion

This compound, a Type C trichothecene mycotoxin, represents an area of significant interest for further scientific investigation. While its chemical structure is well-defined, there is a notable gap in the literature regarding its quantitative biological activities, detailed experimental protocols for its synthesis and isolation, and its specific interactions with cellular signaling pathways. This technical guide provides a foundational understanding of this compound and highlights the need for more in-depth research to fully characterize its toxicological profile and explore any potential therapeutic applications. The methodologies and data presented herein should serve as a valuable resource for researchers embarking on the study of this intriguing mycotoxin.

References

- 1. Antifungal susceptibility profile of Trichosporon isolates: correlation between CLSI and etest methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk between Mycotoxins and Intestinal Microbiota and the Alleviation Approach via Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichothecene - Wikipedia [en.wikipedia.org]

- 6. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins—A Prospectus [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Crotocin: A Technical Guide to a Trichothecene Mycotoxin

An In-depth Examination of its Discovery, Fungal Origin, and Biological Mechanisms for Researchers, Scientists, and Drug Development Professionals.

Introduction

Crotocin is a mycotoxin belonging to the trichothecene family, a large group of sesquiterpenoid secondary metabolites produced by various fungi.[1][2][3] As a Type C trichothecene, its chemical structure is characterized by a 12,13-epoxytrichothec-9-ene skeleton with an additional epoxide ring at the C-7/8 position.[4] This structural feature distinguishes it from the more common Type A and Type B trichothecenes. While not as extensively studied as other mycotoxins, this compound is a potent inhibitor of protein synthesis and elicits a ribotoxic stress response, making it a molecule of interest for its potential cytotoxic and antifungal properties. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, fungal origins, mechanism of action, and the signaling pathways it modulates.

Discovery and Origin

The discovery of this compound dates back to 1966 by G. A. L. Petcher and his colleagues, who isolated it from the fungus Cephalosporium crotocinigenum. The initial studies focused on its structural elucidation and its antifungal properties.

This compound is primarily produced by fungi from the genus Trichothecium, most notably Trichothecium roseum, a widespread saprophytic fungus found on decaying plant material.[5][6] It has also been isolated from Acremonium crotocinigenum, which is now considered synonymous with Trichothecium crotocinigenum.

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of eukaryotic protein synthesis.[2][7][8][9] This inhibition occurs at the ribosomal level, where this compound binds to the 60S ribosomal subunit and interferes with the peptidyl transferase center, thereby disrupting the elongation step of translation.[4]

This disruption of ribosomal function triggers a signaling cascade known as the ribotoxic stress response .[10][11][12][13][14][15][16] This response is characterized by the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[10][13][15][16] The activation of these pathways can lead to a variety of cellular outcomes, including inflammation, cell cycle arrest, and apoptosis.[10][12][17][18][19][20]

Signaling Pathway of this compound-Induced Ribotoxic Stress and Apoptosis

The binding of this compound to the ribosome is sensed by upstream kinases, initiating a phosphorylation cascade that ultimately leads to the activation of JNK and p38.

Figure 1: this compound-induced ribotoxic stress response leading to apoptosis.

Quantitative Data on Biological Activities

Quantitative data on the biological activities of this compound are limited in the publicly available literature, with many studies focusing on the more well-known trichothecenes. The data that is available is summarized below.

| Biological Activity | Cell Line/Organism | IC50 / MIC | Reference |

| Cytotoxicity | HCT116 (Colon Cancer) | 271.18 ± 21.83 µM | [8] |

| Cytotoxicity | Canine Mammary Tumor (UNESP-CM1) | 172.08 µg/mL | [11] |

| Cytotoxicity | Canine Mammary Tumor (UNESP-CM9) | 310.80 µg/mL | [21] |

| Antifungal Activity | Candida albicans | MIC > 20 µg/ml | [22] |

| Antifungal Activity | Cryptococcus neoformans | MIC > 20 µg/ml | [22] |

| Antifungal Activity | Aspergillus fumigatus | MIC > 20 µg/ml | [22] |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, based on methodologies used for other trichothecenes, the following provides a general framework for key experiments.

Isolation and Purification of this compound from Trichothecium roseum

This protocol outlines a general procedure for the extraction and purification of this compound.

Figure 2: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Trichothecium roseum is cultured on a suitable medium, such as potato dextrose agar, for a sufficient period to allow for mycotoxin production.[5][6]

-

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites.[23][24]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

-

Characterization: The purified this compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][20][25][26][27][28][29][30]

In Vitro Protein Synthesis Inhibition Assay

This assay determines the inhibitory effect of this compound on protein synthesis.

Methodology:

-

Cell-Free System: A commercially available cell-free protein synthesis system (e.g., rabbit reticulocyte lysate) is used.[31][32]

-

Reaction Mixture: The reaction mixture contains the cell-free lysate, amino acids (including a radiolabeled amino acid like 35S-methionine), and a template mRNA (e.g., luciferase mRNA).

-

Treatment: Different concentrations of this compound are added to the reaction mixtures.

-

Incubation: The mixtures are incubated at an optimal temperature to allow for protein synthesis.

-

Quantification: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of protein synthesis.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.[11][21]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[7][8][18]

Conclusion

This compound, a Type C trichothecene mycotoxin, is a potent inhibitor of protein synthesis that induces a ribotoxic stress response, leading to the activation of MAPK signaling pathways and apoptosis. While its discovery and fungal origin are established, there is a notable scarcity of detailed quantitative data and specific experimental protocols in the current literature. Further research is warranted to fully elucidate its biological activities and potential applications, particularly in the context of its cytotoxic and antifungal properties. The methodologies and signaling pathways outlined in this guide provide a foundational framework for future investigations into this intriguing mycotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journal of the Chemical Society C: Organic Home-Journal of the Chemical Society C: Organic was published between 1966 - 1971. [pubs.rsc.org]

- 5. The synthesis of (±)-xanthorrhoein - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Crocin treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 15. JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shiga Toxin 1 Triggers a Ribotoxic Stress Response Leading to p38 and JNK Activation and Induction of Apoptosis in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antitumor effects of crocin on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protective effect of crocin against apoptosis induced by subchronic exposure of the rat vascular system to diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxic effects of crotoxin from Crotalus durissus terrificus snake in canine mammary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal susceptibility profile of Trichosporon isolates: correlation between CLSI and etest methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. whitman.edu [whitman.edu]

- 24. Nitrones. Part III. Photolysis of cyclic nitrones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. files.core.ac.uk [files.core.ac.uk]

- 27. mdpi.com [mdpi.com]

- 28. rsc.org [rsc.org]

- 29. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. mdpi.com [mdpi.com]

- 32. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Crotocin: A Technical Overview for Researchers

An In-depth Examination of the Cytotoxic Mechanisms of a Type C Trichothecene Mycotoxin

Crotocin, a Type C trichothecene mycotoxin produced by the fungus Acremonium crotocinigenum, represents a class of sesquiterpenoid secondary metabolites known for their potent biological activities. Like other trichothecenes, this compound's molecular structure, characterized by a 12,13-epoxy ring, is fundamental to its cytotoxicity. This document provides a comprehensive technical guide on the biological activity of this compound and its closely related analogs, with a focus on its cytotoxic and apoptotic effects, the underlying signaling pathways, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: The Ribotoxic Stress Response

The primary mechanism of action for this compound and other trichothecenes is the inhibition of protein synthesis. These mycotoxins bind to the 60S ribosomal subunit, interfering with the peptidyl transferase center and disrupting polypeptide chain elongation or initiation.[1] This disruption of ribosome function triggers a cellular signaling cascade known as the ribotoxic stress response .[2][3][4]

This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[3][5] The activation of these stress-related kinases is a critical event that initiates downstream signaling, ultimately leading to programmed cell death, or apoptosis.[5][6][7] The general pathway involves the induction of oxidative stress, contributing to mitochondrial dysfunction and the activation of caspase cascades.[5][6]

Cytotoxic Activity of this compound and Related Trichothecenes

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, studies on closely related trichothecenes isolated from the same fungal species, Trichothecium crotocinigenum (also referred to as Acremonium crotocinigenum), provide valuable insights into its potential potency. The following tables summarize the available 50% inhibitory concentration (IC50) values for these related compounds against various cell lines.

Table 1: Cytotoxicity of Trichothecenes from T. crotocinigenum against Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Trichothethis compound R | MCF-7 | Human Breast Cancer | 2.34 ± 0.45 | [8] |

Table 2: Cytotoxicity of Trichothecenes from A. crotocinigenum against Non-Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)† | Reference |

| Trichothecin | Vero | Monkey Kidney Epithelial | 0.13 | ~0.39 | [9] |

†Molecular weight of Trichothecin (334.39 g/mol ) used for approximate conversion.

Induction of Apoptosis

The cytotoxic effects of trichothecenes are intrinsically linked to their ability to induce apoptosis. Trichothethis compound R, isolated from T. crotocinigenum, has been shown to induce apoptosis in MCF-7 cells, accompanied by cell cycle arrest at the G2/M phase.[8] The apoptotic pathway initiated by trichothecenes typically involves the mitochondrial (intrinsic) pathway.[6][7][10] Key events include:

-

Alteration of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[6]

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[6][10]

-

Caspase Activation: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[6][10]

While specific quantitative data on this compound-induced apoptosis is not available, studies on the related compound Trichothecin have confirmed its ability to induce apoptosis in HepG2 cells through the activation of Caspase-9 and Caspase-3, mediated by mitochondrial dysfunction.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing the biological activity of this compound.

Caption: this compound-induced Ribotoxic Stress Response Signaling Pathway.

Caption: General Experimental Workflow for this compound Bioactivity.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence (early apoptosis) is detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) is detected in the FL2 or FL3 channel.

MAPK Activation Analysis (Western Blot)

This technique detects the phosphorylation status of key signaling proteins like JNK and p38.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), total p38, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound, a Type C trichothecene, is a potent cytotoxic agent that primarily acts by inhibiting protein synthesis, leading to the activation of the ribotoxic stress response. This, in turn, triggers MAPK signaling cascades (JNK and p38), culminating in apoptosis via the mitochondrial pathway. While specific quantitative data for this compound remains sparse, research on analogous compounds from the same producing fungus, Acremonium crotocinigenum, demonstrates significant cytotoxic and pro-apoptotic activity. The provided protocols and pathway diagrams offer a robust framework for researchers and drug development professionals to further investigate the biological activities of this compound and its potential as a therapeutic agent.

References

- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trichothecin induces apoptosis of HepG2 cells via caspase-9 mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and cytotoxicity of trichothecenes produced by the potato-associated fungus Trichothecium crotocinigenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Crotocin's Mechanism of Action in Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotocin, a Type C trichothecene mycotoxin, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's cytotoxicity, with a focus on its interaction with the ribosomal machinery and the induction of apoptosis. This document synthesizes available data on trichothecenes to infer the likely mechanisms of this compound, given the limited specific data on this particular mycotoxin. It includes detailed experimental protocols and visual representations of key pathways to support further research and drug development efforts.

Introduction

Trichothecene mycotoxins are a large family of sesquiterpenoid secondary metabolites produced by various fungal genera, including Fusarium, Myrothecium, and Trichoderma.[1][2] These toxins are notorious contaminants of agricultural commodities, posing a significant threat to human and animal health.[3] Based on their chemical structure, trichothecenes are classified into four types (A, B, C, and D).[1][4] this compound is distinguished as a Type C trichothecene by the presence of a C-7/C-8 epoxide in its structure.[1][4] The primary mode of action for all trichothecenes is the inhibition of eukaryotic protein synthesis, which subsequently triggers a cascade of cellular stress responses, including apoptosis.[5][6][7]

Inhibition of Protein Synthesis

The central mechanism of this compound's toxicity is its ability to disrupt protein synthesis in eukaryotic cells. This inhibition is highly specific to eukaryotic ribosomes, with minimal effect on their prokaryotic counterparts.

Targeting the 60S Ribosomal Subunit

Trichothecenes, including this compound, bind to the 60S subunit of the eukaryotic ribosome.[5] This interaction occurs at or near the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds.[8] The binding of this compound to the ribosome interferes with the elongation and/or termination steps of translation.[5] this compound is classified as an elongation-termination (ET) type inhibitor.[5]

Disruption of Elongation and Termination

The process of polypeptide chain elongation involves the cyclical binding of aminoacyl-tRNA to the A-site, peptide bond formation, and translocation of the ribosome along the mRNA. Termination occurs when a stop codon enters the A-site, leading to the release of the completed polypeptide chain. This compound's interference with the PTC can stall the ribosome, preventing the addition of new amino acids to the growing polypeptide chain and inhibiting the release of the nascent peptide at the termination step.[2]

Induction of Apoptosis

The inhibition of protein synthesis by this compound triggers a cellular stress response known as the "ribotoxic stress response," which can lead to the activation of programmed cell death, or apoptosis.[7]

Ribotoxic Stress Response and MAPK Activation

The binding of trichothecenes to the ribosome activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[7][9] This activation is a key signaling event in the ribotoxic stress response.

Apoptotic Signaling Pathways

The activation of MAPKs can initiate downstream signaling cascades that converge on the activation of caspases, the executioners of apoptosis. While the precise pathways for this compound are not fully elucidated, studies on other trichothecenes suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways ultimately lead to the activation of effector caspases, such as caspase-3, which cleave cellular substrates and execute cell death.

References

- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichothecene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Trichothecene Mycotoxins Inhibit Mitochondrial Translation—Implication for the Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Toxicological Profile of Crotocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on the toxicological profile of Crotocin, a type C trichothecene mycotoxin, is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the toxicology of trichothecenes as a class, with specific data points from closely related and well-studied trichothecenes to infer the potential toxicological characteristics of this compound. All data presented for compounds other than this compound should be interpreted with this context in mind.

Introduction to this compound and Trichothecenes

This compound is a member of the trichothecene family of mycotoxins, which are secondary metabolites produced by various fungi, including species of Fusarium, Myrothecium, and Trichoderma.[1] Trichothecenes are characterized by a common tetracyclic sesquiterpenoid skeleton with a 12,13-epoxy ring, which is essential for their biological activity. They are classified into four types (A, B, C, and D) based on their chemical structure. This compound is classified as a type C trichothecene.

The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[1] This occurs through their binding to the 60S ribosomal subunit, which disrupts the function of peptidyl transferase, a key enzyme in the elongation step of translation. This inhibition of protein synthesis leads to a cascade of cellular events, including the activation of stress-related signaling pathways, induction of apoptosis, and cytotoxicity.

Quantitative Toxicological Data

Table 1: In Vivo Acute Toxicity Data for Representative Trichothecenes

| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |

| T-2 Toxin | Mouse | Intraperitoneal | 0.09 | [2] |

| T-2 Toxin | Mouse | Inhalation | 0.24 (young adult) | [3] |

| T-2 Toxin | Rat | Intravenous | 1.0 - 14 | [4] |

| T-2 Toxin | Rat | Intragastric | 1.0 - 14 | [4] |

| T-2 Toxin | Guinea Pig | Intravenous | 1.0 - 14 | [4] |

| T-2 Toxin | Pigeon | Intravenous | 1.0 - 14 | [4] |

Table 2: In Vitro Cytotoxicity Data for Representative Trichothecenes

| Mycotoxin | Cell Line | Assay | IC50 | Reference |

| Deoxynivalenol (DON) | Human Colon Carcinoma (HCT116) | MTT Assay | Not Specified | |

| Fusarenon-X | Porcine Jejunal Explants | Transcriptome Analysis | Not Applicable | [5] |

Note: The IC50 values for trichothecenes can vary significantly depending on the cell line, exposure time, and the specific assay used.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the toxicological profile of a compound. Below are generalized methodologies for key toxicological assays that can be applied to this compound.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other trichothecenes) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause a reverse mutation in these bacteria, allowing them to grow on a histidine-free medium.

Protocol:

-

Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.

-

Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from the liver of induced rats or hamsters. This fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one.

-

Exposure: In a test tube, mix the bacterial culture, the test compound (this compound) at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation).

-

Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vivo Acute Toxicity Study (Rodent Model)

This protocol provides a general framework for determining the acute toxicity (LD50) of a substance in a rodent model.

Principle: A group of animals is exposed to a single high dose of the test substance to determine the dose that is lethal to 50% of the population within a specified timeframe.

Protocol:

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., mice or rats) of a specific strain. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Dose Preparation: Prepare a range of doses of this compound in a suitable vehicle.

-

Administration: Administer a single dose of the test substance to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection). Include a control group that receives only the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Record all clinical signs, body weight changes, and the time of death.

-

Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy on all animals to examine for any pathological changes in the organs.

-

LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value from the mortality data.

Signaling Pathways Affected by Trichothecenes

Trichothecenes are known to activate specific cellular signaling pathways, primarily as a consequence of their ability to inhibit protein synthesis. This is often referred to as the "ribotoxic stress response."

Ribotoxic Stress Response

The binding of trichothecenes to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This response involves the activation of several mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[8][9][10] Activation of these kinases can lead to various cellular outcomes, including apoptosis and the induction of pro-inflammatory cytokine expression.

References

- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of tolerance to crotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Crotocin on Ribosomal Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Crotocin, a trichothecene mycotoxin, exerts its effects on eukaryotic ribosomal function. The document details its binding and inhibitory actions, the downstream cellular consequences, and relevant experimental protocols for studying these interactions.

Introduction: this compound and the Trichothecene Mycotoxins

This compound is a member of the trichothecene family, a large group of structurally related sesquiterpenoid mycotoxins produced by various fungi, particularly of the Fusarium genus. These toxins are significant contaminants of agricultural commodities and pose a threat to human and animal health. The primary molecular target of trichothecenes is the eukaryotic ribosome, making them potent inhibitors of protein synthesis. This guide will focus on the core effects of this compound and its congeners on ribosomal activity, drawing upon the extensive research conducted on the trichothecene class.

The toxicity of trichothecenes is largely attributed to their ability to interfere with protein synthesis at the ribosomal level. They achieve this by binding to a crucial catalytic region of the large ribosomal subunit, thereby disrupting the process of translation. This inhibition triggers a cascade of cellular stress responses, ultimately leading to effects such as inflammation, immunosuppression, and programmed cell death (apoptosis).

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

The primary mode of action for this compound and other trichothecenes is the inhibition of protein synthesis through direct interaction with the ribosome.

2.1 Binding to the 60S Ribosomal Subunit

Trichothecenes non-covalently bind to the A-site (aminoacyl site) within the peptidyl transferase center (PTC) of the 60S large ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. This binding site is a highly conserved pocket composed primarily of 25S/28S ribosomal RNA (rRNA).

Key structural features of trichothecenes, such as the 12,13-epoxy ring and the C9-C10 double bond, are crucial for this interaction.[1][2] The toxin fits snugly into the rRNA pocket, inducing conformational changes in several nucleotide bases, which in turn disrupts the catalytic activity of the PTC.[2]

2.2 Inhibition of Translation Elongation

By occupying the A-site of the PTC, this compound sterically hinders the proper accommodation of the aminoacyl-tRNA, the molecule responsible for delivering the next amino acid to the growing polypeptide chain. This blockage prevents the formation of a new peptide bond, effectively stalling the ribosome during the elongation phase of translation. While the primary effect is on elongation, different trichothecenes can also interfere with the initiation and termination steps of protein synthesis, often depending on the toxin's concentration and the specific translation system being studied.[3]

References

- 1. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of trichothecenes (T-2 toxin) on protein synthesis in vitro by brain polysomes and messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crotocin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotocin is a member of the trichothecene family of mycotoxins, classified as a Type C trichothecene. This classification is defined by the presence of a characteristic epoxide ring at the C-7 and C-8 positions of the trichothecene core structure. The primary fungal producer of this compound identified to date is Trichothecium crotocinigenum, a species formerly known as Acremonium crotocinigenum. Trichothecenes, as a class, are sesquiterpenoid secondary metabolites that exhibit a broad range of biological activities, including potent cytotoxicity, which has garnered interest in their potential applications in drug development, particularly as anticancer agents. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including its genetic basis, key enzymatic steps, and the methodologies employed in its study.

The General Trichothecene Biosynthetic Pathway: A Foundation for this compound Synthesis

The biosynthesis of all trichothecenes, including this compound, originates from the isoprenoid pathway, specifically from the precursor farnesyl pyrophosphate (FPP). The core trichothecene structure is assembled through a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes known as the TRI gene cluster. While the specific details of the TRI cluster in Trichothecium crotocinigenum have not been fully elucidated, the general pathway serves as a fundamental framework.

The initial and committing step in trichothecene biosynthesis is the cyclization of FPP to form trichodiene. This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. Following the formation of trichodiene, a series of oxygenation reactions, primarily catalyzed by cytochrome P450 monooxygenases, modify the trichodiene molecule. A key enzyme in this part of the pathway is encoded by the Tri4 gene, which is responsible for multiple oxygenation steps leading to the formation of the trichothecene core structure.

The this compound-Specific Biosynthetic Step: The C-7/C-8 Epoxidation

The defining feature of this compound is the epoxide at the C-7/C-8 position. The specific enzyme responsible for this epoxidation in Trichothecium crotocinigenum has not yet been definitively identified or characterized. However, studies on other trichothecene-producing fungi provide insights into the potential mechanism. In Fusarium species, for instance, the Tri1 gene encodes a cytochrome P450 monooxygenase that has been shown to be involved in the hydroxylation of both the C-7 and C-8 positions of the trichothecene core. It is hypothesized that a homologous enzyme in T. crotocinigenum may possess a distinct catalytic activity that leads to the formation of an epoxide ring instead of two hydroxyl groups. Further research, including gene knockout studies and heterologous expression of candidate genes from the T. crotocinigenum TRI cluster, is required to identify and characterize the specific C-7/C-8 epoxidase.[1][2]

Genetic Organization: The TRI Gene Cluster in Trichothecium

The genes responsible for trichothecene biosynthesis are typically organized in a contiguous cluster on a fungal chromosome. While the complete sequence and organization of the TRI gene cluster in Trichothecium crotocinigenum are not yet publicly available, it is expected to contain orthologs of the core TRI genes found in other trichothecene-producing fungi, such as Tri4, Tri5, and regulatory genes. The identification and characterization of this gene cluster are crucial for a complete understanding of this compound biosynthesis and for potential metabolic engineering efforts to enhance its production.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated in fungi, often in response to environmental cues and developmental stages. The regulation of trichothecene biosynthesis in Fusarium species involves pathway-specific transcription factors, such as Tri6 and Tri10, as well as global regulatory networks. It is likely that similar regulatory mechanisms are at play in Trichothecium crotocinigenum. Understanding these regulatory networks is key to optimizing this compound production in fermentation processes.

Quantitative Data on this compound Production

To date, there is a notable absence of published quantitative data regarding this compound production yields from Trichothecium crotocinigenum in scientific literature. This includes data on fermentation titers, specific productivity, and the kinetics of its biosynthesis. The development of robust analytical methods is a prerequisite for obtaining such crucial data, which is essential for process optimization and for evaluating the economic feasibility of large-scale production for potential pharmaceutical applications.

Experimental Protocols

The study of the this compound biosynthesis pathway necessitates a range of experimental techniques. Below are outlines of key experimental protocols that can be adapted for research on this compound.

Fungal Culture and this compound Production

-

Organism: Trichothecium crotocinigenum

-

Culture Medium: Potato Dextrose Agar (PDA) for routine maintenance. For liquid culture and this compound production, various media such as Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES) medium, or specialized secondary metabolite production media can be tested and optimized.

-

Culture Conditions: Incubation at 25-28°C in submerged culture with agitation (e.g., 150-200 rpm) for 7-14 days. Optimization of parameters such as pH, temperature, aeration, and nutrient composition is critical for maximizing this compound yield.

Extraction and Purification of this compound

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate or a mixture of methanol and chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

The crude extract can be subjected to column chromatography using silica gel as the stationary phase.

-

A gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient, can be used to elute different fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and further purify using preparative HPLC to obtain pure this compound.

-

Analytical Methods for this compound Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detector at a wavelength of approximately 220-230 nm.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This is a highly sensitive and specific method for quantification.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

MS/MS Parameters: Optimization of precursor ion, product ions, collision energy, and other MS parameters is crucial for achieving high sensitivity and accuracy. Multiple reaction monitoring (MRM) is typically used for quantification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Essential for structural elucidation of the purified compound to confirm its identity as this compound.

-

¹H and ¹³C NMR spectra, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to assign the chemical structure.

-

Molecular Biology Techniques for Studying the TRI Gene Cluster

-

DNA Extraction and PCR: Standard protocols for fungal genomic DNA extraction can be used. PCR with degenerate primers designed from conserved regions of known TRI genes can be employed to amplify fragments of the T. crotocinigenum TRI cluster.

-

Genome Sequencing: Whole-genome sequencing of T. crotocinigenum would be the most comprehensive approach to identify the complete TRI gene cluster and other potentially involved genes.

-

Gene Knockout and Heterologous Expression: To functionally characterize candidate genes, gene knockout experiments in T. crotocinigenum can be performed. Alternatively, candidate genes can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, to assess their enzymatic activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships within the biosynthesis pathway and the experimental approaches to study it can aid in understanding and planning research.

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Caption: Experimental workflow for the study of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing area of research within the broader field of fungal secondary metabolism. While the general framework of trichothecene biosynthesis provides a solid foundation, the specific enzymatic machinery responsible for the unique C-7/C-8 epoxide of this compound remains to be discovered. Future research should focus on the sequencing and annotation of the Trichothecium crotocinigenum genome to identify the complete TRI gene cluster. Functional characterization of the genes within this cluster, particularly the putative C-7/C-8 epoxidase, will be paramount. Furthermore, the development of robust and validated analytical methods will be essential for obtaining reliable quantitative data on this compound production, which is a critical step towards optimizing its synthesis and exploring its potential as a therapeutic agent. The elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of fungal natural product biosynthesis but may also pave the way for the development of novel pharmaceuticals.

References

Structure-Activity Relationship of Crotocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotocin is a type C trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Acremonium.[1] Like other trichothecenes, this compound is a potent inhibitor of eukaryotic protein synthesis and is known for its cytotoxic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its biological activity. Due to a scarcity of publicly available quantitative data specifically for this compound and its synthetic analogs, this guide draws upon the broader knowledge of trichothecene SAR to infer the relationships for this compound. This document also outlines general experimental protocols for assessing the biological activity of trichothecenes and visualizes the primary signaling pathway activated by this class of mycotoxins.

Chemical Structure of this compound

This compound is characterized by the core trichothecene skeleton, a sesquiterpenoid structure containing a 12,13-epoxy ring and a 9,10-double bond. Unique to Type C trichothecenes, this compound also possesses a second epoxide ring at the C-7 and C-8 positions.[2][3]

Structure-Activity Relationship (SAR)

The biological activity of trichothecenes is intrinsically linked to their chemical structure. Modifications to the trichothecene core can significantly impact their toxicity and inhibitory effects. The following table summarizes the key SAR findings for trichothecenes, which are applicable to this compound.[4][5][6]

| Structural Feature | Position | Effect on Biological Activity | Notes |

| 12,13-Epoxy Ring | C-12, C-13 | Essential for toxicity. Removal of the epoxide group results in a complete loss of activity.[4][5] | This epoxide is crucial for binding to the ribosome. |

| 9,10-Double Bond | C-9, C-10 | Essential for toxicity. Saturation of this double bond leads to a loss of activity.[4][5] | Contributes to the conformational rigidity of the molecule, which is important for ribosomal binding. |

| Hydroxyl Group | C-3 | Enhances toxicity. Acetylation or removal of this group generally decreases activity.[4][5] | The orientation of this hydroxyl group can also influence activity. |

| Oxygenated Substituent | C-4 | The nature of the substituent (e.g., hydroxyl, acetoxy) modulates toxicity. An acetoxy group generally confers higher toxicity than a hydroxyl group.[4][5] | |

| 7,8-Epoxy Ring | C-7, C-8 | The presence of this second epoxy ring, characteristic of Type C trichothecenes like this compound, is reported to reduce toxicity compared to other trichothecenes.[4][5] | This modification may alter the molecule's interaction with the ribosomal target. |

| Oxygenated Substituent | C-8 | An oxygenated substituent is essential for toxicity. The order of decreasing toxicity is generally isovaleryloxy > hydrogen > hydroxyl.[4][5] | |

| Substituent Group | C-15 | The presence of hydroxyl or hydrogen groups at this position generally decreases toxicity compared to an acetoxy group.[4][5] | |

| Macrocyclic Ring | C-4 to C-15 | The presence of a macrocyclic ring (in Type D trichothecenes) generally increases toxicity .[4][5] | Not applicable to this compound (Type C). |

Mechanism of Action: Ribotoxic Stress Response

The primary mechanism of action for trichothecenes, including this compound, is the inhibition of protein synthesis. They bind to the A-site of the peptidyl transferase center on the 60S ribosomal subunit, thereby stalling the elongation phase of translation.[7][8] This binding event triggers a cellular signaling cascade known as the ribotoxic stress response .[8][9][10] This response involves the activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[8][9] Activation of these pathways can ultimately lead to apoptosis (programmed cell death).[8][10]

Signaling Pathway of Ribotoxic Stress Response

References

- 1. researchgate.net [researchgate.net]

- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins—A Prospectus [mdpi.com]

- 4. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Enigma of Crotocin: An In-depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotocin, a type C trichothecene mycotoxin, represents a compelling yet underexplored area in the study of cytotoxic compounds. Produced by fungal species such as Trichothecium roseum and Cephalosporium crotocinigerum, this compound belongs to a large family of mycotoxins known for their potent biological activities.[1] While the broader class of trichothecenes has been extensively studied for their cytotoxic, immunomodulatory, and protein synthesis inhibitory effects, specific and detailed research on this compound remains notably scarce in publicly accessible scientific literature. This technical guide aims to synthesize the available information on this compound, place it within the context of its chemical family, and provide a framework for future research by detailing relevant experimental protocols and potential mechanisms of action.

Chemical Identity and Structure

This compound is characterized by the core trichothecene structure, a sesquiterpenoid backbone featuring a 12,13-epoxy ring, which is crucial for its biological activity. As a type C trichothecene, it possesses a second epoxide group, distinguishing it from other trichothecene types.[1] This unique structural feature may influence its specific interactions with cellular targets and contribute to its cytotoxic profile.

Known Cytotoxic Effects and Mechanism of Action

Direct and extensive studies detailing the cytotoxic effects of this compound on a wide range of cell lines are limited. However, based on its classification as a trichothecene, its primary mechanism of action is inferred to be the inhibition of protein synthesis .

Trichothecenes are known to bind to the 60S subunit of eukaryotic ribosomes, specifically at the peptidyl transferase center. This interaction disrupts the elongation step of protein synthesis, leading to a cascade of downstream cellular events that culminate in cell death. This compound is classified as a type II (elongation-termination) inhibitor of protein synthesis.[2] This mode of action is a hallmark of the trichothecene family and is the likely driver of this compound's cytotoxic potential.

The inhibition of protein synthesis triggers a "ribotoxic stress response," which can activate several mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK. Activation of these pathways can, in turn, lead to the induction of apoptosis.

Postulated Signaling Pathways in this compound-Induced Cytotoxicity

While specific signaling pathways for this compound have not been elucidated, the known effects of other trichothecenes suggest the involvement of key cellular signaling cascades in response to this compound-induced ribotoxic stress. A proposed logical relationship is outlined below.

Caption: Proposed signaling cascade for this compound-induced apoptosis.

Quantitative Data on Cytotoxicity

Table 1: Cytotoxicity of a Trichothecene from T. crotocinigenum

| Compound | Cell Line | IC50 (µM) |

| Compound 6 | MCF-7 (Breast Cancer) | 2.34 ± 0.45 |

Data from a study on trichothecenes from Trichothecium crotocinigenum.[3]

This data suggests that compounds structurally related to this compound, isolated from the same fungal genus, exhibit significant cytotoxic effects at low micromolar concentrations. Further research is required to establish the specific IC50 values for this compound against a comprehensive panel of cell lines.

Experimental Protocols

To facilitate future research into the cytotoxic effects of this compound, this section details standard experimental protocols that can be adapted for its study.

Cell Viability and Cytotoxicity Assays

The initial assessment of this compound's cytotoxic activity can be performed using various cell viability assays. The MTT assay is a widely used colorimetric method.

Experimental Workflow: MTT Assay

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Detailed MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent). Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis

To investigate the mechanisms of this compound-induced cell death, flow cytometry-based assays for apoptosis and cell cycle distribution are essential.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining):

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

This compound, as a type C trichothecene, holds potential as a cytotoxic agent. However, the current body of scientific literature lacks specific and detailed data on its effects on various cell lines. The primary proposed mechanism of action is the inhibition of protein synthesis, leading to a ribotoxic stress response and subsequent apoptosis.

To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive and resistant phenotypes.

-

Elucidation of Signaling Pathways: Investigating the specific MAPK and other signaling pathways activated by this compound in cancer cells using techniques such as Western blotting and phospho-protein arrays.

-

Detailed Mechanistic Studies: Characterizing the induction of apoptosis through analysis of caspase activation, Bcl-2 family protein expression, and mitochondrial membrane potential.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

The methodologies and conceptual framework provided in this guide offer a roadmap for researchers to systematically investigate the cytotoxic effects of this compound and unlock its potential in the field of drug discovery and development.

References

Crotocin's Pivotal Role in Fungal Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotocin, a Type C trichothecene mycotoxin produced by fungi such as Trichothecium crotocinigenum, plays a significant role in fungal pathogenesis. Its primary mechanism of action involves the inhibition of protein synthesis in eukaryotic cells, leading to a cascade of cellular events that contribute to its antifungal activity. This technical guide provides an in-depth analysis of this compound's function in fungal pathogenesis, including quantitative data on its antifungal efficacy, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of mycology, drug discovery, and development.

Introduction to this compound

This compound is a sesquiterpenoid mycotoxin belonging to the trichothecene family, characterized by a 12,13-epoxytrichothec-9-ene core structure and a second epoxide group at the C-7/C-8 position.[1] Produced by various fungal species, including those from the genus Trichothecium, this compound contributes to the pathogenic capabilities of these fungi.[2] Like other trichothecenes, this compound's toxicity stems from its ability to disrupt essential cellular processes, most notably protein synthesis.[3] This disruption triggers a cellular stress response, activating downstream signaling pathways that can ultimately lead to programmed cell death, or apoptosis.[4] Understanding the multifaceted role of this compound in fungal pathogenesis is crucial for the development of novel antifungal strategies and for mitigating the impact of mycotoxin contamination in agriculture and food safety.

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of fungal pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens

| Fungal Species | MIC (µg/mL) | Reference |

| Phytophthora infestans | 16 - 64 | [1] |

| Rhizoctonia solani | 16 - 64 | [1] |

Note: The provided MIC range is for a mixture of antifungal compounds, including this compound, isolated from Trichothecium crotocinigenum.[1]

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of this compound is the 60S ribosomal subunit in eukaryotic cells. By binding to this subunit, this compound inhibits the elongation-termination step of protein synthesis.[5][6] This leads to a cessation of cellular protein production, disrupting vital functions and triggering a "ribotoxic stress response."

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on protein synthesis using a fungal cell-free translation system.

Materials:

-

Fungal cell lysate (e.g., from Saccharomyces cerevisiae or a relevant pathogenic fungus)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., 35S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

Translation buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare the Fungal Cell Lysate: Grow the fungal culture to mid-log phase, harvest the cells, and lyse them using mechanical or enzymatic methods to obtain a cell-free extract containing the translational machinery.[7][8]

-

Set up the Translation Reaction: In a microcentrifuge tube, combine the fungal cell lysate, translation buffer, amino acid mixture (including the radiolabeled amino acid), and the mRNA template.

-

Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a solvent control (DMSO) and a negative control (no mRNA).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the fungal translation system (typically 25-30°C) for a defined period (e.g., 60-90 minutes).

-

Precipitate Proteins: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Quantify Protein Synthesis: Collect the precipitated proteins on a filter, wash to remove unincorporated radiolabeled amino acids, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

This compound-Induced Signaling Pathways in Fungal Pathogenesis